

4-(6-Chloropyridazin-3-yl)benzaldehyde

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(6-Chloropyridazin-3-yl)benzaldehyde

Cat. No.: B1520779

[Get Quote](#)

An In-Depth Technical Guide to **4-(6-Chloropyridazin-3-yl)benzaldehyde**: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-(6-chloropyridazin-3-yl)benzaldehyde**, a pivotal chemical intermediate in contemporary pharmaceutical research and development. We delve into its fundamental chemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the synthesis of high-value therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the utilization of this versatile building block for creating novel agents targeting critical disease pathways, including cancer and inflammation.

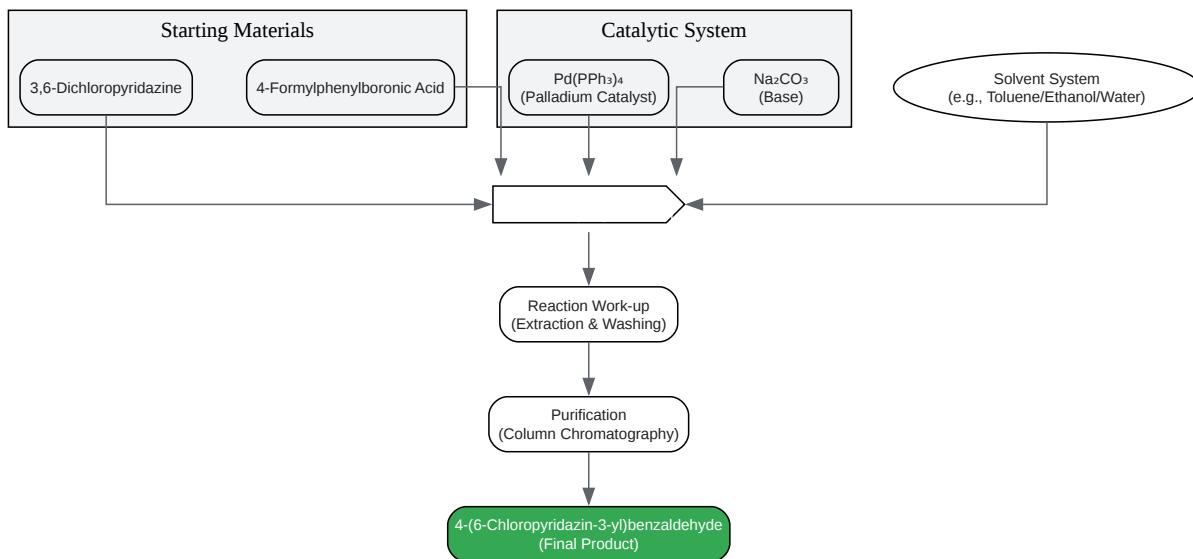
Introduction: The Strategic Importance of Heterocyclic Scaffolds

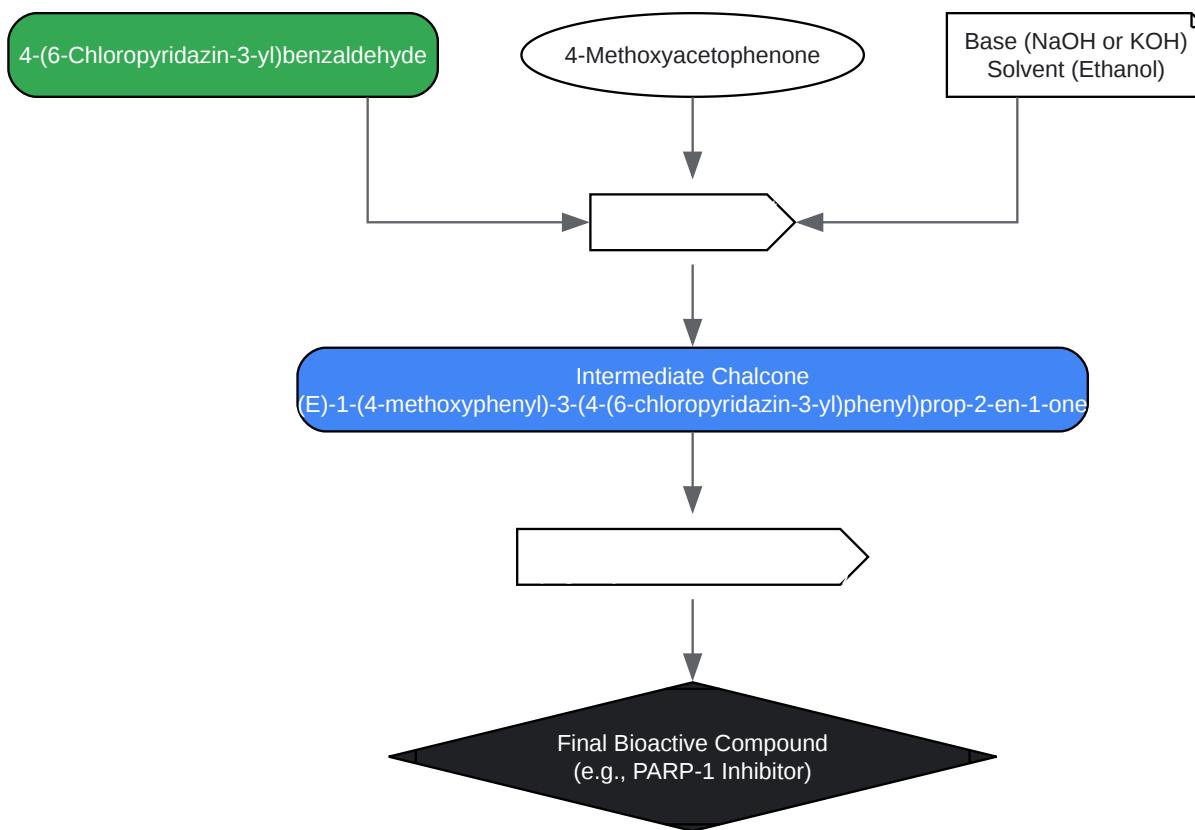
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, nitrogen-containing heterocycles like pyridazine are of paramount importance due to their ability to engage in a wide array of biological interactions, including hydrogen bonding and pi-stacking, with enzyme active sites and receptors. **4-(6-Chloropyridazin-3-yl)benzaldehyde** emerges as a particularly valuable

intermediate by strategically combining the bio-isosteric potential of the pyridazine ring with the versatile reactivity of a benzaldehyde functional group.

The 6-chloropyridazine moiety serves as a stable, yet reactive, core. The chlorine atom can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, allowing for molecular elaboration. The benzaldehyde group is a classical precursor for a multitude of transformations, enabling the construction of complex molecular architectures such as chalcones, imines, and alcohols, which are prevalent in bioactive molecules. This dual functionality makes **4-(6-chloropyridazin-3-yl)benzaldehyde** a highly sought-after starting material for building libraries of novel compounds for high-throughput screening and lead optimization.

Chemical Identity and Physicochemical Properties


The foundational step in utilizing any chemical reagent is a thorough understanding of its basic properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.


Property	Value	Source
IUPAC Name	4-(6-Chloropyridazin-3-yl)benzaldehyde	-
CAS Number	914349-19-2	[1] [2] [3]
Molecular Formula	C ₁₁ H ₇ ClN ₂ O	[1] [4]
Molecular Weight	218.64 g/mol	[1] [4]
Appearance	Typically an off-white to yellow solid	-
SMILES	O=Cc1ccc(-c2ccc(Cl)nn2)cc1	[4]
InChI Key	ONXNMPPQTHFGTJ-UHFFFAOYSA-N	[4]

Synthesis and Purification: A Validated Protocol

The efficient synthesis of **4-(6-chloropyridazin-3-yl)benzaldehyde** is crucial for its application. The most common and robust method involves a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's exceptional tolerance for various functional groups (like the aldehyde), its high yields, and the commercial availability of the starting materials.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 914349-19-2|4-(6-Chloropyridazin-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. pschemicals.com [pschemicals.com]
- 3. bocsci.com [bocsci.com]
- 4. 4-(6-Chloropyridazin-3-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- To cite this document: BenchChem. [4-(6-Chloropyridazin-3-yl)benzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520779#4-6-chloropyridazin-3-yl-benzaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com